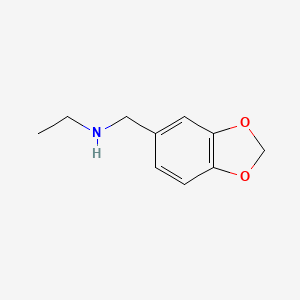

N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine

Vue d'ensemble

Description

N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine is an organic compound characterized by the presence of a benzodioxole ring attached to an ethylamine group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine typically involves the reaction of 1,3-benzodioxole with ethylamine under specific conditions. One common method involves the use of a palladium-catalyzed C-N cross-coupling reaction. This reaction is carried out in the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium, and a base like cesium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

Substitution: The benzodioxole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxole oxides, while reduction can produce ethylamine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties

Research has indicated that derivatives of N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine exhibit promising anticancer activities. For instance, studies involving the synthesis of novel derivatives based on this scaffold have shown cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the disruption of cellular processes critical for cancer cell survival.

Neuropharmacology

The compound is also being investigated for its neuropharmacological properties. Its structural similarity to known psychoactive substances suggests potential applications in treating neurological disorders. Preliminary studies have focused on its effects on neurotransmitter systems, which may lead to developments in therapies for conditions such as depression and anxiety .

Synthesis and Structural Characterization

The synthesis of this compound involves several steps that include the formation of key intermediates and purification processes. Structural characterization through techniques like X-ray crystallography has provided insights into its three-dimensional arrangement, which is crucial for understanding its reactivity and interaction with biological targets .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal detailed the synthesis of several derivatives of this compound. These compounds were evaluated for their cytotoxicity against breast cancer cell lines, revealing that specific modifications to the benzodioxole core significantly enhanced their anticancer properties. The study concluded that these derivatives could serve as lead compounds for further development in cancer therapeutics.

Case Study 2: Neuropharmacological Effects

Another investigation explored the effects of this compound on serotonin receptors. The results indicated that this compound could act as a selective serotonin reuptake inhibitor (SSRI), suggesting its potential use in treating mood disorders. The research emphasized the importance of understanding the compound's binding affinity and efficacy through molecular docking studies .

Table 1: Structural Features and Properties

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| This compound | Benzodioxole core | Potential neuropharmacological activity |

| Derivative A | Modified benzodioxole | Enhanced anticancer activity |

| Derivative B | Alkyl substitution on amine | Improved binding affinity to receptors |

Table 2: Anticancer Activity Results

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| Derivative A | HeLa (Cervical Cancer) | 10 | Cell cycle arrest |

| Derivative B | A549 (Lung Cancer) | 8 | Inhibition of angiogenesis |

Mécanisme D'action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine

- N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and industrial applications .

Activité Biologique

N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound features a benzodioxole ring fused with an ethylamine moiety. This unique structure is thought to contribute to its diverse biological effects, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily mediated through its interactions with various biological targets:

- Cell Cycle Regulation : Compounds with similar structural characteristics have been shown to induce cell cycle arrest at the S phase and promote apoptosis in cancer cells.

- Neurotransmitter Systems : The compound interacts with monoamine oxidase (MAO), influencing the metabolism of neurotransmitters such as serotonin and dopamine. It also binds to serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its efficacy varies based on concentration and specific microbial targets.

Anticancer Effects

Studies have demonstrated that this compound can inhibit the growth of several cancer cell lines. For instance, it has shown significant cytotoxicity against renal and breast cancer cells in vitro .

Case Studies and Research Findings

Biochemical Pathways

This compound is involved in several metabolic pathways:

- Oxidative Deamination : Primarily metabolized by the liver through MAO-mediated oxidative deamination.

- Product Formation : The metabolic processes yield various products, including benzodioxole oxides and ethylamine derivatives depending on reaction conditions.

Temporal and Dosage Effects

The biological effects of this compound can vary over time and with dosage:

- Stability : The compound remains stable under standard laboratory conditions but may degrade over prolonged exposure.

- Dosage Impact : Low doses may enhance mood-related behaviors, while higher doses can lead to toxicity and adverse effects.

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-11-6-8-3-4-9-10(5-8)13-7-12-9/h3-5,11H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTCHBBRLLCOKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10280139 | |

| Record name | N-[(2H-1,3-Benzodioxol-5-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6642-35-9 | |

| Record name | N-Ethyl-1,3-benzodioxole-5-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6642-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 15671 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006642359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC15671 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[(2H-1,3-Benzodioxol-5-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,3-dioxaindan-5-ylmethyl)(ethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.